5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid
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Overview
Description
5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid is a synthetic organic compound that features a tert-butoxy group, a hexadecanamido group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, amide bond formation, and esterification. One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to introduce the tert-butoxy group . The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds . The use of microreactors can improve reaction control and scalability, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis . The hexadecanamido group may interact with biological molecules, influencing their function and activity. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure, these esters are used in various organic reactions and as protecting groups.
Uniqueness
5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid is unique due to its combination of a long-chain amide and a tert-butoxy group, providing distinct reactivity and applications compared to other tert-butyl derivatives. Its specific structure allows for targeted interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H47NO5 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29) |
InChI Key |
LXTVAOWDMLOIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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